3',3'-Difluoro-1,4'-bipiperidine dihydrochloride
Overview
Description
3',3'-Difluoro-1,4'-bipiperidine dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2F2N2 and its molecular weight is 277.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
3',3'-Difluoro-1,4'-bipiperidine dihydrochloride is primarily utilized in the field of synthetic and medicinal chemistry. For instance, the synthesis of 3-alkoxy-4,4-difluoropiperidines, which are significant building blocks in agrochemical and pharmaceutical chemistry, has been demonstrated. These compounds were synthesized through deoxofluorination and subsequently selectively N- and O-deprotected, showcasing the versatility of such fluorinated piperidines (Surmont et al., 2009). Another study explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, which led to the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid with potential in medicinal chemistry (Surmont et al., 2010).
Bioorganic Chemistry
In bioorganic chemistry, bipiperidine amide compounds have been identified as antagonists of the CC chemokine receptor 3 (CCR3), important for therapeutic applications. The structural optimization of these compounds has led to the development of potent receptor affinity inhibitors, demonstrating the biomedical significance of such compounds (Ting et al., 2005).
Nanotechnology and Environmental Science
The compound also finds application in nanotechnology, specifically in the development of nanofiltration membranes. A study demonstrated the fabrication of a nanofiltration membrane incorporating bipiperidine, which showed high efficiency in the removal of perfluoroalkyl substances from contaminated groundwater. This illustrates the compound's potential in environmental remediation technologies (Boo et al., 2018).
Analytical Chemistry
In analytical chemistry, methods have been developed for the determination of bipiperidine compounds in biological samples. For example, a liquid chromatography-tandem mass spectrometric method was validated for the quantitative determination of a specific bipiperidine hydrochloride in plasma, highlighting its role in pharmacokinetic studies (Yang et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
3,3-difluoro-4-piperidin-1-ylpiperidine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2.2ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;;/h9,13H,1-8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTLDVHSQHMOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2(F)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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